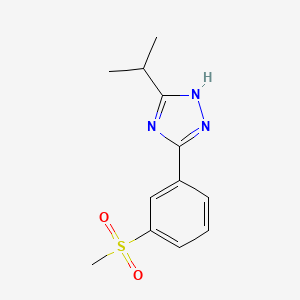
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole, commonly known as MSPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MSPT is a triazole derivative that has been synthesized by various methods and has been studied for its potential applications in different fields.
Wirkmechanismus
The mechanism of action of MSPT is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of protein-protein interactions. MSPT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. MSPT has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression by modifying histone proteins. Additionally, MSPT has been shown to modulate protein-protein interactions involved in various cellular processes.
Biochemical and Physiological Effects:
MSPT has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MSPT can inhibit the production of inflammatory cytokines and chemokines, as well as induce apoptosis in cancer cells. MSPT has also been shown to modulate the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and angiogenesis. In vivo studies have demonstrated that MSPT can reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MSPT has several advantages and limitations for lab experiments. One of the main advantages is its ability to inhibit specific enzymes and modulate protein-protein interactions, which makes it a useful tool for studying various cellular processes. Additionally, MSPT has been shown to have low toxicity in vitro and in vivo, which makes it a relatively safe compound to work with. However, one of the main limitations of MSPT is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of MSPT. One direction is the development of MSPT derivatives with improved solubility and bioavailability. Another direction is the investigation of MSPT as a potential therapy for various diseases, including cancer, inflammation, and infectious diseases. Additionally, the use of MSPT as a building block for the synthesis of novel materials with unique properties is an area of active research. Overall, the study of MSPT has the potential to lead to the development of new therapies and materials with significant scientific and practical applications.
Synthesemethoden
The synthesis of MSPT has been reported in several studies. One of the most common methods involves the reaction of 3-methylsulfonylbenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with hydrazine hydrate to yield MSPT. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.
Wissenschaftliche Forschungsanwendungen
MSPT has been studied extensively for its potential applications in different fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, MSPT has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. In biochemistry, MSPT has been studied for its ability to inhibit certain enzymes and modulate protein-protein interactions. In materials science, MSPT has been used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
IUPAC Name |
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-8(2)11-13-12(15-14-11)9-5-4-6-10(7-9)18(3,16)17/h4-8H,1-3H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKTBDUAKOMKCRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)C2=CC(=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylsulfonylphenyl)-5-propan-2-yl-1H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)
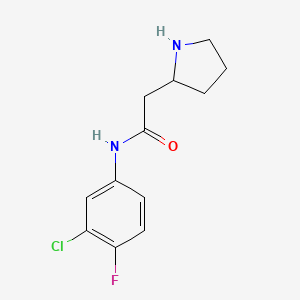
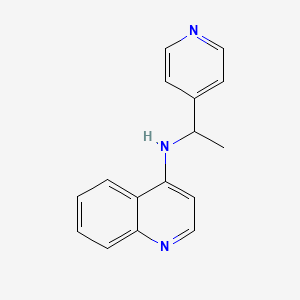
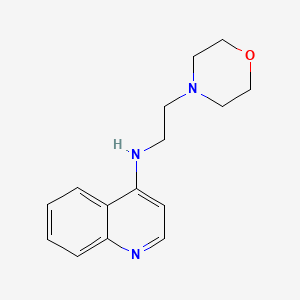
![N-[2-[(3-bromopyridin-2-yl)amino]ethyl]acetamide](/img/structure/B7587839.png)
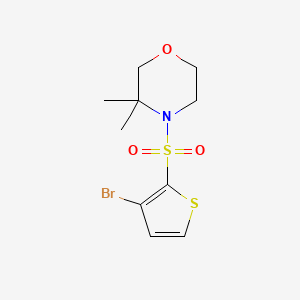
![1-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]propan-2-amine](/img/structure/B7587857.png)
![2-Bromo-6-[(oxolan-2-ylmethylamino)methyl]phenol](/img/structure/B7587865.png)
![1-(2-Fluorophenyl)-2-[(1-methylpyrazol-4-yl)methylamino]ethanol](/img/structure/B7587869.png)
![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)
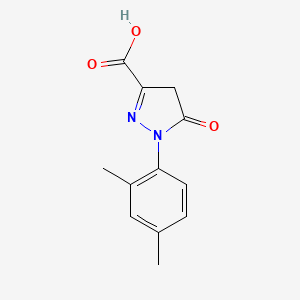
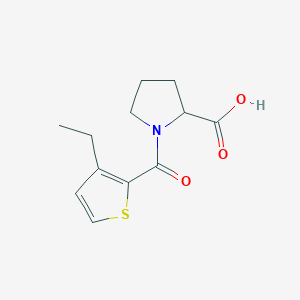
![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)